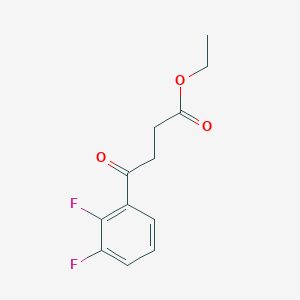

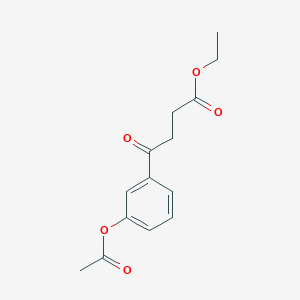

Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biosynthesis in Sherry Production

- Application : Ethyl 4-oxobutyrate is involved in the biosynthesis of various compounds in sherry, including gamma-butyrolactone and diethyl succinate. This research supports the understanding of the chemical processes in sherry production (Fagan, Kepner, & Webb, 1981).

Synthesis in Anti-HIV-1 Compounds

- Application : Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from arylacetonitriles and 2-bromo esters, have shown potent anti-HIV-1 activity. This highlights its role in medicinal chemistry and drug development (Danel et al., 1996).

Conversion in Penicillin Synthesis

- Application : Ethyl 2-hydroxyimino-3-oxobutyrate, a related compound, is used in the synthesis of penicillin derivatives. This underscores its importance in pharmaceutical synthesis (Stachulski, 1991).

Pyrazole Derivative Synthesis

- Application : The compound is used in synthesizing pyrazole derivatives, which have potential antioxidant properties and are important in pharmaceutical research (Naveen et al., 2021).

Hydrogenation in Chemical Reactions

- Application : It plays a role in the hydrogenation of certain ethyl esters, contributing to chemical reaction studies and industrial applications (Slavinska et al., 2006).

Asymmetric Synthesis in Microbial Cells

- Application : Ethyl 4-phenyl-4-oxobutyrate is used in the enzymatic synthesis of optically active compounds, important in the field of stereochemistry and pharmaceuticals (Xia, Chen, Jun-rui, & Xu, 2013).

Designing pH Profiles in Bioreduction

- Application : The compound is integral in the design of pH profiles for asymmetric bioreduction processes, impacting biotechnology and chemical engineering (Chen, Wang, Houng, & Lee, 2002).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

Compounds with similar structures have been shown to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially influence the compound’s mode of action.

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Esters like this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions . This could potentially impact the bioavailability of the compound.

Result of Action

Related compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds, such as boronic esters, can be influenced by factors such as temperature, ph, and the presence of catalysts .

Propriétés

IUPAC Name |

ethyl 4-(3-acetyloxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-14(17)8-7-13(16)11-5-4-6-12(9-11)19-10(2)15/h4-6,9H,3,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWRWPXDOGUOCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645835 |

Source

|

| Record name | Ethyl 4-[3-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate | |

CAS RN |

898758-77-5 |

Source

|

| Record name | Ethyl 4-[3-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.